(+)-Diacetyl-D-tartaric Acid
Overview
Description
Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste and is used as an antioxidant .
Synthesis Analysis
The synthesis of tartaric acid involves the fermentation of grape juice. The process of winemaking produces tartaric acid as a byproduct .Molecular Structure Analysis
Tartaric acid is a diprotic aldaric acid, which means it has two acid groups. Its molecular formula is C4H6O6 .Chemical Reactions Analysis
Tartaric acid can react with bases to form salts and water, a process known as neutralization. It can also undergo a reaction known as esterification, where it reacts with alcohols in the presence of a strong acid to form esters .Physical And Chemical Properties Analysis
Tartaric acid is a white crystalline solid at room temperature. It is soluble in water and has a sour taste .Scientific Research Applications
Food Industry Applications :
- Diacetyl tartaric acid esters of monoglycerides (DATEM) are used in the food industry. It has been found to improve the qualities of Chinese steamed bread (CSB) and bread by altering the rheological properties of dough and enhancing certain quality parameters like elasticity, tenacity, and color in bread (Zhang Xiujin, Sun Jinquan, & Li Zaigui, 2007)(Zhang Xiujin et al., 2007). Additionally, DATEM has been shown to influence the pasting characteristics of various starches, including wheat, corn, and potato starches (M. Azizi & G. V. Rao, 2005)(M. Azizi & G. V. Rao, 2005).
Chemical Synthesis :
- Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides. This reaction varies depending on the substitution pattern on the aromatic amines (Sara Naz, J. Zaidi, T. Mehmood, S. Wali, Muhammad Ali, M. Taha, & K. Khan, 2010)(Sara Naz et al., 2010).
Analytical Chemistry :
- In analytical chemistry, diacetyl-l-tartaric anhydride has been used as a derivatization reagent for the chiral analysis of compounds like vigabatrin, an antiepileptic drug, using liquid chromatography-mass spectrometry techniques (J. Zhao, Yujin Shin, Yan Jin, K. Jeong, & Jeongmi Lee, 2017)(J. Zhao et al., 2017).
Healthcare and Pharmaceutical Applications :
- Although specific to tartaric acid and its isomers rather than diacetyl-D-tartaric acid, some studies have explored the potential health benefits of tartaric acid. For instance, L-tartaric acid has shown antihypertensive and vasorelaxant effects (Ayoub Amssayef, Ismail Bouadid, & M. Eddouks, 2023)(Ayoub Amssayef et al., 2023).
Environmental Applications :
- Tartaric acid has been used in the production of sustainable Portland-free CSA-based mortars, demonstrating its potential in eco-friendly construction materials (L. Coppola, D. Coff
Biotechnology and Bioengineering :
- In the field of biotechnology, diacetyl-D-tartaric acid has been utilized in studies involving bioconversion processes. For example, ultrasound-assisted whole-cell bioconversion of d-tartaric acid by recombinant Escherichia coli has been researched, highlighting the efficiency of such processes in industrial applications (W. Dong, Feng-ling Zhao, F. Xin, Ai-yong He, Yue Zhang, Hao Wu, Yan Fang, Wenming Zhang, Jiangfeng Ma, & M. Jiang, 2018)(W. Dong et al., 2018).
Food Additives and Safety Assessment :
- Diacetyl tartaric acid and its esters have been re-evaluated as food additives, considering their safety and effects. A comprehensive review by the Panel on Food Additives and Flavourings concluded that substances like diacetyl tartaric acid esters are extensively hydrolyzed in the gastrointestinal tract and do not pose a safety concern at reported uses and use levels (M. Younes, G. Aquilina, L. Castle, K. Engel, P. Fowler, María José Frutos Fernández, P. Fürst, R. Gürtler, U. Gundert-Remy, T. Husøy, W. Mennes, R. Shah, D. H. Waalkens‐Berendsen, D. Wölfle, P. Boon, P. Tobback, M. Wright, Z. Horváth, A. Rincón, & P. Moldéus, 2020)(M. Younes et al., 2020).
Future Directions
properties
IUPAC Name |
(2S,3S)-2,3-diacetyloxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Diacetyl-D-tartaric Acid | |
CAS RN |
66749-60-8 | |
Record name | (+)-Diacetyl-D-tartaric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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